methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate
Description
Historical Evolution of Purine Derivatives in Anticancer Drug Discovery
The therapeutic potential of purine analogs emerged in the mid-20th century with the discovery of 6-mercaptopurine’s antileukemic activity, which established the purine scaffold as a privileged structure in oncology. Early modifications focused on substituting the C6 and C2 positions to modulate adenosine deaminase resistance, exemplified by fludarabine’s introduction in 1991. The 21st century saw a paradigm shift toward hybridization strategies, as evidenced by Afifi et al.’s 2019 work synthesizing purine-pyrazole-thiazolidinone hybrids with dual 15-LOX inhibition (IC~50~ = 1.76–6.12 µM) and antiproliferative activity. This evolution reflects increasing recognition of polypharmacology’s role in overcoming tumor heterogeneity.
Key milestones include:
- 1983 : FDA approval of etoposide, a topoisomerase II inhibitor derived from podophyllotoxin.
- 2004 : Discovery that purine C8 substitutions enhance kinase selectivity profiles.
- 2019 : Rational design of purine-pyrazole hybrids with 89% lipoxygenase inhibition at 10 µM.
Modern purine derivatives achieve 5–100× greater potency than first-generation compounds through strategic hybridization, as demonstrated by methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate’s submicromolar antioxidant activity.
Rational Design Principles for Pyrazole-Containing Bioactive Compounds
Pyrazole integration addresses three critical challenges in purine-based drug development: metabolic instability, poor solubility, and off-target kinase interactions. The 3,5-dimethylpyrazole moiety in this compound exemplifies structure-based optimization principles:
- Steric Shielding : Methyl groups at pyrazole C3/C5 protect against cytochrome P450 oxidation while maintaining planarity for π-π stacking with hydrophobic enzyme pockets.
- Tautomeric Control : The 1H-pyrazole configuration stabilizes the N1-H tautomer, favoring hydrogen bonding with 15-LOX’s Fe(III)-OH cofactor.
- Solubility Modulation : The methyl acetate side chain introduces a polar, enzymatically cleavable ester (−OCOCH~3~) that enhances aqueous solubility (logP ≈ 1.2) without compromising membrane permeability.
Properties
IUPAC Name |
methyl 2-[8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethyl-2,6-dioxopurin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O4/c1-8-6-9(2)21(17-8)14-16-12-11(18(14)3)13(23)20(7-10(22)25-5)15(24)19(12)4/h6H,7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRWZXMLBBFGLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate is a compound of interest due to its potential biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a purine base modified with a pyrazole ring and an acetate group. Its molecular formula is with a molecular weight of 256.29 g/mol.
Anticancer Activity
Recent studies indicate that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested for their ability to inhibit PARP-1 (Poly(ADP-ribose) polymerase), an enzyme involved in DNA repair mechanisms.
A study highlighted that a related compound exhibited an IC50 value of 3.05 nM against PARP-1, indicating strong inhibitory activity compared to Olaparib (IC50 = 8.90 µM), a known PARP inhibitor . This suggests that the methyl pyrazole derivative could serve as a lead compound for developing new anticancer agents.
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. In vitro studies demonstrated that certain pyrazole derivatives led to G2/M phase arrest in cancer cell lines while promoting programmed cell death and autophagy .
Comparative Biological Activity Table
The following table summarizes the biological activities of various pyrazole derivatives including this compound:
| Compound Name | Target | IC50 (nM) | Notes |
|---|---|---|---|
| Methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl] | PARP-1 | 3.05 | Higher activity than Olaparib |
| Olaparib | PARP-1 | 8.90 | Standard reference |
| Compound X | MDA-MB-436 (breast cancer) | 2.57 | Significant antiproliferative activity |
Study 1: Antiproliferative Effects
In a comparative study involving various pyrazole derivatives against the MDA-MB-436 breast cancer cell line using MTT assays, it was found that the tested compounds exhibited varying levels of cytotoxicity. The best-performing compound showed an IC50 value significantly lower than that of Olaparib .
Study 2: Structure–Activity Relationship (SAR)
Research into the structure–activity relationship revealed that modifications at specific positions on the pyrazole ring could enhance biological activity. For example, the presence of hydrophobic groups at certain positions increased PARP inhibition efficacy .
Comparison with Similar Compounds
Structural Analog: 8-(3,5-Dimethyl-1H-Pyrazol-1-yl)-3-Methyl-7-(2-Methylallyl)-1H-Purine-2,6(3H,7H)-Dione
Key Differences :
- Substituents : The 7-position bears a 2-methylallyl group instead of a methyl group, and the 1-position lacks the methyl acetate moiety.
- The absence of the acetate group reduces polarity, which could affect solubility in aqueous systems .
- Synthesis : Both compounds likely share synthetic routes involving nucleophilic substitution at the purine core, but divergent functionalization steps for the 1- and 7-positions.
Compound from : 6-(2,6-Dichlorophenyl)-3-(3-Methyl-1H-Pyrazol-5-yl)-6,7-Dihydro-5H-[1,2...]
Key Differences :
- Core Structure : A dihydro-purine system with a dichlorophenyl group at the 6-position.
- Impact : The electron-withdrawing chlorine atoms may enhance electrophilicity, influencing reactivity in drug-target interactions. This compound’s dihydro-purine core may confer conformational rigidity compared to the fully saturated tetrahydro-purine system in the target compound .
Compound from : Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate
Key Differences :
- Core Structure : An imidazo-pyridine ring instead of a purine.
- Functional Groups: Cyano, nitro, and ester groups dominate, contrasting with the pyrazole and methyl acetate groups in the target compound.
- This structural divergence suggests distinct pharmacological targets compared to purine-based analogs .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
